2,4-Difluoro-2'-nitro-1,1'-biphenyl
Description
BenchChem offers high-quality 2,4-Difluoro-2'-nitro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-2'-nitro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-difluoro-1-(2-nitrophenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15(16)17/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXZJSZTIBYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569592 | |
| Record name | 2,4-Difluoro-2'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52798-24-0 | |
| Record name | 2,4-Difluoro-2'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
High-Efficiency Synthesis of 2,4-Difluoro-2'-nitro-1,1'-biphenyl: A Sterically Demanding Suzuki-Miyaura Protocol
Executive Summary
This Application Note details the optimized synthesis of 2,4-Difluoro-2'-nitro-1,1'-biphenyl , a scaffold frequently utilized as an intermediate in the synthesis of privileged pharmacophores (e.g., phenanthridinones, carbazoles) and agrochemicals.
The synthesis presents a specific challenge: the coupling of a sterically hindered electrophile (1-bromo-2-nitrobenzene) with an electron-deficient nucleophile (2,4-difluorophenylboronic acid). Standard Suzuki conditions often result in low yields due to competitive protodeboronation and sluggish oxidative addition. This guide provides two validated protocols:
-
Method A (Robust): A cost-effective protocol using Pd(dppf)Cl₂ for general gram-scale synthesis.
-
Method B (High-Performance): A Buchwald precatalyst (SPhos Pd G2) protocol for maximum conversion in high-value or difficult batches.
Scientific Background & Retrosynthetic Analysis
The Steric & Electronic Mismatch
The target molecule combines two deactivating features for palladium catalysis:
-
Steric Hindrance (Ortho-nitro): The nitro group at the ortho position of the aryl halide creates significant steric bulk, impeding the approach of the palladium center during oxidative addition.
-
Electronic Deactivation:
-
Electrophile: While the nitro group is electron-withdrawing (usually favorable for oxidative addition), its steric bulk dominates the kinetic profile.
-
Nucleophile: The fluorine atoms on the boronic acid are electron-withdrawing, reducing the nucleophilicity of the sigma-complex during transmetallation and making the boronic acid prone to base-catalyzed protodeboronation.
-
Retrosynthetic Strategy
The preferred disconnection utilizes 1-bromo-2-nitrobenzene and 2,4-difluorophenylboronic acid . The alternative route (using 2-nitrophenylboronic acid) is not recommended due to the extreme instability of ortho-nitroboronic acids toward protodeboronation.
Figure 1: Retrosynthetic disconnection highlighting the preferred coupling partners.
Mechanistic Insight: The Catalytic Cycle
Understanding the failure modes is critical for troubleshooting. The diagram below illustrates the specific bottlenecks for this substrate class.
Figure 2: Catalytic cycle emphasizing the kinetic bottlenecks at oxidative addition and transmetallation.
Experimental Protocols
Method A: Robust Protocol (Pd(dppf)Cl₂)
Recommended for general synthesis where cost is a factor and 70-80% yield is acceptable.
Reagents:
-
1-Bromo-2-nitrobenzene (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Base Addition: Add K₂CO₃ (solid or pre-dissolved in the water portion).
-
Reaction: Heat to 90-100°C for 12-16 hours.
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Method B: High-Performance Protocol (SPhos Pd G2)
Recommended for difficult substrates, high-value synthesis, or when Method A fails.
Rationale: The SPhos ligand is electron-rich (facilitating oxidative addition of the hindered nitro-bromide) and bulky (promoting reductive elimination).
Reagents:
-
1-Bromo-2-nitrobenzene (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.2 equiv)
-
Catalyst: SPhos Pd G2 (1-2 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: Toluene / Water (10:1 v/v)
Procedure:
-
Charge: Add halide, boronic acid, and SPhos Pd G2 to the vessel.
-
Solvent: Add Toluene and Water.
-
Degas: Sparge with Argon for 10 minutes (Critical for SPhos stability).
-
Reaction: Heat to 80°C for 2-4 hours. (Reaction is significantly faster).
-
Workup: Standard aqueous extraction.
Comparison of Conditions
| Parameter | Method A (Standard) | Method B (Advanced) |
| Catalyst | Pd(dppf)Cl₂ | SPhos Pd G2 |
| Ligand Class | Bidentate Ferrocenyl | Dialkylbiaryl monophosphine |
| Base | K₂CO₃ (Carbonate) | K₃PO₄ (Phosphate) |
| Temp/Time | 100°C / 16h | 80°C / 4h |
| Est. Yield | 75-85% | 90-98% |
| Cost | Low | High |
| Key Risk | Protodeboronation over long reaction times | Catalyst sensitivity to O₂ |
Detailed Workflow Diagram
Figure 3: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
Common Failure Modes
-
Protodeboronation (Low Yield):
-
Homocoupling (Biaryl formation):
-
Stalled Reaction (Black Precipitate):
Safety Considerations
-
Nitro Compounds: Potentially explosive residues if distilled to dryness at high temperatures.
-
Aryl Halides: Toxic and potential sensitizers. Handle in a fume hood.
-
Palladium Residues: Heavy metal waste must be segregated.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sources
Application Note: Catalytic Systems for Synthesizing 2,4-Difluoro-2'-nitro-1,1'-biphenyl
[1]
Executive Summary & Strategic Analysis
The synthesis of 2,4-Difluoro-2'-nitro-1,1'-biphenyl presents a classic challenge in modern cross-coupling chemistry: the construction of a di-ortho substituted biaryl system where both coupling partners are electron-deficient. This molecule is a structural analog to key intermediates used in the production of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad), making its efficient synthesis critical for agrochemical development.
The Chemical Challenge
-
Steric Hindrance (The "Di-Ortho" Effect): The target molecule possesses substituents at the 2-position (Fluorine) and the 2'-position (Nitro) relative to the biaryl axis. This steric bulk significantly retards the transmetallation and reductive elimination steps of the catalytic cycle.
-
Electronic Deactivation:
-
The nitro group makes the aryl halide highly electrophilic (good for oxidative addition) but potentially prone to homocoupling side reactions.
-
The fluorine atoms on the boronic acid decrease the nucleophilicity of the boronate "ate" complex, slowing down transmetallation.
-
Strategic Route Selection
To maximize yield and safety, we prioritize Route A (below). 2-Nitrophenylboronic acids are notoriously unstable, prone to protodeboronation, and sterically compromised. Conversely, 2,4-difluorophenylboronic acid is commercially available, crystalline, and significantly more stable.
-
Route A (Recommended): 1-Bromo-2-nitrobenzene + 2,4-Difluorophenylboronic acid.
-
Route B (Avoid): 1-Bromo-2,4-difluorobenzene + 2-Nitrophenylboronic acid.
Mechanistic Insight & Catalyst Selection
Successful coupling requires a catalyst system that balances the need for a reactive Pd(0) species with the ability to accommodate steric bulk.
Catalyst System A: The "Workhorse" (Pd(dppf)Cl₂)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
-
Rationale: The large bite angle of the dppf ligand (~99°) forces the palladium center into a geometry that favors reductive elimination , the rate-determining step for crowded biaryls. This system is robust, air-stable, and widely used in industrial batch processes.
Catalyst System B: The "High-Performance" (Pd-SPhos)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
-
Rationale: As a Buchwald-type dialkylbiaryl phosphine, SPhos is electron-rich (facilitating oxidative addition) and extremely bulky. The bulk prevents the formation of inactive dimeric Pd species and creates a "pocket" that facilitates the coupling of hindered substrates.
Visualizing the Reaction Pathway
The following diagram outlines the specific reaction scheme and the steric interactions managed by the catalyst.
Experimental Protocols
Protocol 1: Robust Scalable Synthesis (Pd(dppf)Cl₂)
Best for: Routine synthesis, gram-scale batches, cost-sensitive applications.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | MW ( g/mol ) | Function |
| 1-Bromo-2-nitrobenzene | 1.0 | 202.01 | Aryl Halide |
| 2,4-Difluorophenylboronic acid | 1.2 | 157.91 | Boron Source |
| Pd(dppf)Cl₂[5] · DCM | 0.03 (3 mol%) | 816.64 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | Base |
| 1,4-Dioxane / Water | 4:1 v/v | - | Solvent System |
Step-by-Step Methodology
-
Setup: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-Bromo-2-nitrobenzene (10 mmol, 2.02 g), 2,4-Difluorophenylboronic acid (12 mmol, 1.90 g), and Pd(dppf)Cl₂ (0.3 mmol, 245 mg).
-
Inertion: Evacuate the flask and backfill with nitrogen (Repeat 3x) to remove oxygen, which degrades the catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and degassed Water (10 mL).
-
Base Addition: Add K₂CO₃ (25 mmol, 3.46 g). The mixture will likely be biphasic.
-
Reaction: Heat the mixture to 90°C (internal temperature) for 12–16 hours.
-
Checkpoint: Monitor by HPLC or TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aryl bromide.[6]
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse the pad with EtOAc.
-
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol 2: High-Performance Synthesis (Pd-SPhos)
Best for: High-value batches, maximizing yield, or if Protocol 1 fails due to sterics.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Function |
| 1-Bromo-2-nitrobenzene | 1.0 | Aryl Halide |
| 2,4-Difluorophenylboronic acid | 1.3 | Boron Source |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| SPhos | 0.04 (4 mol%) | Ligand |
| K₃PO₄ (Tribasic) | 2.0 | Base |
| Toluene / Water | 10:1 v/v | Solvent |
Step-by-Step Methodology
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in 2 mL of Toluene under nitrogen. Stir for 10 minutes at room temperature to generate the active catalytic species (solution turns from orange to yellow/pale).
-
Main Reaction: In a separate pressure tube or Schlenk flask, combine the Aryl Halide, Boronic Acid, and K₃PO₄ .
-
Combine: Add the catalyst solution to the main reaction vessel. Add the remaining Toluene and Water.
-
Reaction: Heat to 100°C for 4–8 hours. The SPhos system is significantly faster than dppf.
-
Workup: Same as Protocol 1.
Process Control & Troubleshooting
Critical Quality Attributes (CQA)
-
Protodeboronation: The 2,4-difluorophenylboronic acid can lose the boron group before coupling, forming 1,3-difluorobenzene.
-
Mitigation: Use 20-30% excess boronic acid (as detailed in protocols). Do not overheat (>110°C).
-
-
Homocoupling: Formation of 2,2'-dinitrobiphenyl.
-
Mitigation: Ensure strict oxygen-free conditions. Oxygen promotes homocoupling of the aryl boronic acid or halide.
-
Experimental Workflow Diagram
Safety & Handling
-
Nitro Compounds: 1-Bromo-2-nitrobenzene and the product are potentially energetic. Avoid heating dry residues to high temperatures.
-
Fluorides: While the C-F bond is stable, harsh conditions could theoretically release trace HF. Use glass-lined reactors and avoid acidic workups.
-
Palladium: Heavy metal waste must be segregated.
References
-
BASF SE. (2010). Method for producing 2-(pyrazol-1-yl)pyridine-3-carboxamides. Patent WO2010146006. (Describes synthesis of Fluxapyroxad intermediates). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review on Suzuki mechanism). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. (Source for SPhos/XPhos protocols). Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2][4][7][8][9] (General reaction conditions and mechanism). Link
-
Sigma-Aldrich. (n.d.). 2,4-Difluorophenylboronic acid Product Sheet. (Stability and physical properties data). Link
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 2,4-Difluorophenylboronic acid = 95 144025-03-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Crystallization of Fluorinated Nitro Biphenyls: Techniques and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated nitro biphenyls are a class of organic compounds with significant applications in medicinal chemistry, materials science, and drug development. Their unique electronic properties, conferred by the electron-withdrawing nitro group and the highly electronegative fluorine atoms, make them valuable synthons and active pharmaceutical ingredients (APIs). However, these same properties present considerable challenges for obtaining high-quality single crystals suitable for X-ray diffraction analysis and for controlling solid-state properties like polymorphism and solubility. This guide provides a detailed overview of the fundamental principles and practical techniques for the successful crystallization of these challenging compounds. It explains the causality behind experimental choices, offers step-by-step protocols, and provides troubleshooting strategies to overcome common obstacles.
Introduction: The Crystallization Challenge
The process of crystallization is a critical step in the characterization and purification of chemical compounds. For fluorinated nitro biphenyls, obtaining high-quality crystals is often the bottleneck in structure elucidation and solid-form screening. The presence of both fluorine and nitro substituents dramatically influences the molecule's electrostatic potential, dipole moment, and capacity for intermolecular interactions.
-
Fluorine's Influence: The introduction of fluorine can drastically alter crystal packing, sometimes shifting motifs from expected π-stacking to herringbone arrangements.[1][2] This is attributed to changes in the electrostatic potential of the phenyl rings.[1] Fluorine's high electronegativity can also lead to the formation of C–F···H, C–F···F, and C–F···π interactions, which play a crucial role in the supramolecular assembly.[3][4]
-
Nitro Group's Role: The nitro group is a strong electron-withdrawing group and an effective hydrogen bond acceptor. It frequently participates in N–O···H hydrogen bonds and can influence π-π stacking interactions, which are critical for crystal lattice formation.[5]
The interplay of these forces makes predicting the crystallization behavior of fluorinated nitro biphenyls non-trivial. A systematic and informed approach is therefore essential for success.
Fundamental Principles of Crystallization
Successful crystallization hinges on the controlled generation of a supersaturated solution, from which nucleation and subsequent crystal growth can occur.
-
Supersaturation: This is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility. It is the driving force for crystallization.[6] Supersaturation can be achieved by various means, including solvent evaporation, cooling, or the addition of an anti-solvent.[6]
-
Nucleation: This is the initial formation of stable, microscopic crystalline entities (nuclei) from the supersaturated solution. The rate of nucleation is highly dependent on the level of supersaturation; very high supersaturation often leads to the formation of many small nuclei, resulting in microcrystalline powder instead of larger single crystals.[6][7]
-
Crystal Growth: Once nuclei are formed, they grow by the ordered addition of more molecules from the solution. For high-quality single crystals, the goal is to maintain a state of moderate supersaturation where crystal growth is favored over further nucleation.[8]
Strategic Solvent Selection
The choice of solvent is the most critical parameter in any crystallization experiment. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[9][10]
Guiding Principles for Fluorinated Nitro Biphenyls:
-
Polarity Matching: Nitroaromatic compounds are generally polar.[9] Therefore, polar solvents are often a good starting point. However, the biphenyl core and potential alkyl chains add non-polar character. The "like dissolves like" principle suggests exploring a range of solvents.[9][11]
-
Hydrogen Bonding: Consider whether a hydrogen-bonding solvent might aid or hinder crystallization. Solvents like alcohols can compete for the hydrogen bond acceptor sites on the nitro group, which may disrupt the desired crystal packing.[12]
-
Volatility: For slow evaporation techniques, avoid highly volatile solvents like dichloromethane (DCM) or diethyl ether, as they evaporate too quickly, leading to rapid nucleation and poor crystal quality.[12][13] Slower evaporation allows for the growth of fewer, larger crystals.[8]
-
Mixed-Solvent Systems: When no single solvent is ideal, a mixed-solvent system is a powerful alternative.[9][14] This typically involves dissolving the compound in a "good" solvent where it is highly soluble, followed by the slow introduction of a "bad" or "anti-solvent" where it is poorly soluble.[15]
| Solvent Category | Examples | Suitability for Fluorinated Nitro Biphenyls | Boiling Point (°C) |
| Alcohols | Methanol, Ethanol | Good starting point due to polarity, but may interfere with H-bonding. | 65, 78 |
| Ketones | Acetone, Butanone | Excellent solvents, but acetone's low boiling point can be a drawback.[11] | 56, 80 |
| Esters | Ethyl Acetate | Often a good choice for many organic compounds.[12][13] | 77 |
| Aromatics | Toluene, Benzene | Toluene is often an excellent choice for directing crystal growth via π-π interactions.[13] | 111 |
| Ethers | Tetrahydrofuran (THF), Dioxane | Good "good" solvents for use in anti-solvent methods. | 66, 101 |
| Halogenated | Dichloromethane, Chloroform | Generally too volatile for slow evaporation but can be used in vapor diffusion.[12] | 40, 61 |
| Non-polar | Hexanes, Cyclohexane | Typically used as anti-solvents. | 69, 81 |
Table 1: Common solvents for crystallization and their properties. Boiling points are approximate.[10]
Core Crystallization Techniques and Protocols
A minimum purity of 80-90% is recommended before attempting to grow single crystals.[12] Crystallization is not primarily a purification technique for single-crystal X-ray diffraction (SCXRD) but a method to obtain a highly ordered solid.
Technique 1: Slow Evaporation
This is the simplest method and often a good starting point.[7][8] It is most effective for compounds that are moderately soluble in the chosen solvent at room temperature.[16]
Protocol:
-
Prepare a nearly saturated solution of the fluorinated nitro biphenyl in a suitable solvent (e.g., toluene, ethyl acetate) in a clean vial or test tube. Use about 2-10 mg of compound in 0.5-1 mL of solvent.[12]
-
Ensure the compound is fully dissolved. If necessary, gently warm the solution.
-
Filter the solution through a small plug of cotton wool or a syringe filter into a clean crystallization vessel to remove any dust or particulate matter, which can act as unwanted nucleation sites.[7][16]
-
Cover the vessel with parafilm or aluminum foil. Pierce a few small holes in the covering with a needle to allow for slow solvent evaporation.[8][16]
-
Place the vessel in a vibration-free location and leave it undisturbed for several days to weeks.[7]
Causality: As the solvent slowly evaporates, the concentration of the solute increases, leading to a state of gentle supersaturation that favors the growth of large, well-ordered crystals.[17]
Technique 2: Slow Cooling
This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[8]
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) at or near the solvent's boiling point.[13] Add the solid to the solvent and heat until it just dissolves.
-
Hot-filter the solution to remove any insoluble impurities.
-
Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, the vessel can be placed in a Dewar flask filled with hot water or in a temperature-controlled oil bath that is programmed to cool gradually.[8][13]
-
Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
Causality: The solubility of the compound decreases as the temperature drops, creating a supersaturated solution. Very slow cooling prevents rapid nucleation and allows for the methodical growth of crystals.[13]
Technique 3: Vapor Diffusion
Vapor diffusion is an excellent and highly controlled method, particularly when only a small amount of material is available.[12] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[17]
Protocol (Hanging Drop):
-
Pipette 0.5-1.0 mL of an anti-solvent (a volatile solvent in which the compound is insoluble) into the well of a 24-well crystallization plate.[18]
-
On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of your compound in a "good" solvent (less volatile than the anti-solvent).[18][19]
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight system.[19]
-
Store the plate in a stable, vibration-free environment.
Causality: The more volatile anti-solvent in the reservoir will slowly vaporize and diffuse into the drop containing the compound solution.[20] This gradually decreases the solubility of the compound in the drop, leading to controlled supersaturation and crystallization.
Technique 4: Anti-Solvent Crystallization (Liquid Diffusion/Layering)
This technique involves the direct, slow diffusion of a liquid anti-solvent into the compound solution.[6][12] It is effective when a miscible solvent pair with a significant density difference can be identified.
Protocol:
-
Dissolve the compound in a minimum amount of a "good" solvent (e.g., THF, DCM) in a narrow container, such as a test tube or NMR tube.
-
Carefully and slowly layer the anti-solvent (e.g., hexane, pentane) on top of the solution, taking care not to disturb the interface.[12] A syringe or pipette run down the side of the glass is effective. The anti-solvent should ideally be less dense than the compound solution.
-
Seal the container and leave it undisturbed. Crystals will typically form at the interface between the two solvent layers.
Causality: Slow diffusion across the liquid-liquid interface gradually creates a zone of supersaturation, allowing crystals to nucleate and grow. The rate of crystallization is controlled by the rate of diffusion.[13]
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; too much solvent was used.[21][22] | Allow more solvent to evaporate. Add a small amount of anti-solvent. Try scratching the inside of the vial with a glass rod to create nucleation sites.[9][22] Add a seed crystal if available.[12] |
| "Oiling Out" | The compound is coming out of solution above its melting point, often due to high impurity levels or a solvent with too high a boiling point.[9][10] | Re-heat the solution to dissolve the oil, add a small amount of the "good" solvent to lower the saturation point, and allow it to cool more slowly.[9] Consider a different solvent with a lower boiling point.[10] |
| Rapid Formation of Powder | Supersaturation was achieved too quickly, leading to excessive nucleation.[12][21] | Slow down the crystallization process. For slow cooling, reduce the cooling rate. For evaporation, use fewer or smaller holes in the covering. For anti-solvent methods, slow the diffusion rate (e.g., by cooling).[21] |
| Poor Crystal Quality | The crystallization process was too fast or disturbed by vibrations.[12] | Ensure the setup is in a quiet, vibration-free location. Optimize the rate of supersaturation to be as slow as practically possible. |
Conclusion
The crystallization of fluorinated nitro biphenyls requires a patient and systematic approach that accounts for the unique intermolecular forces imparted by the fluoro and nitro functional groups. By carefully selecting solvents and controlling the rate at which supersaturation is achieved, high-quality single crystals can be reliably obtained. The techniques of slow evaporation, slow cooling, vapor diffusion, and anti-solvent layering provide a robust toolkit for researchers. When initial attempts fail, a logical approach to troubleshooting based on the principles of nucleation and crystal growth will ultimately lead to success.
References
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022-07-15). Research J. Pharm. and Tech. Available at: [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (IJCEA). Available at: [Link]
-
Crochet, A. Guide for crystallization. University of Fribourg. Available at: [Link]
-
Antisolvent Crystallization. RM@Schools. Available at: [Link]
-
Jia, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24, 3122-3135. Available at: [Link]
-
Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. University of Sussex. Available at: [Link]
-
Slow Evaporation Method. University of Washington, Department of Chemistry. Available at: [Link]
-
Thorson, M. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 20(1), 44-55. Available at: [Link]
-
Rahul, R., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of the Indian Chemical Society, 99(10), 100709. Available at: [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2820-2841. Available at: [Link]
-
Hampton Research. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube. Available at: [Link]
-
Growing Crystals. MIT Department of Chemistry. Available at: [Link]
-
Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]
-
crystallization of small molecules. CSIC. Available at: [Link]
-
Crystal Growth. Linac Coherent Light Source, Biology. Available at: [Link]
-
Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2019). Journal of Materials Chemistry C, 7(38), 11875-11883. Available at: [Link]
-
Crystallisation Techniques. University of Canterbury. Available at: [Link]
- Myerson, A. S. (2002).
-
Troubleshooting. (2022-04-07). Chemistry LibreTexts. Available at: [Link]
-
Determining Which Solvent to Use. (2022-04-07). Chemistry LibreTexts. Available at: [Link]
-
Selecting a Solvent to Crystallize a Substance. (2020-08-19). YouTube. Available at: [Link]
-
What should I do if crystallisation does not occur? (2017-04-05). Quora. Available at: [Link]
-
Why I am not getting crystals? (2012-03-14). ResearchGate. Available at: [Link]
-
Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. ResearchGate. Available at: [Link]
-
Malykhin, M. A., et al. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm, 23(3), 665-676. Available at: [Link]
-
How to choose a solvent for crystallization of an organic compound. (2018-11-13). Quora. Available at: [Link]
- Preparation of nitrofluoroaromatic compounds. Google Patents.
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05). ACS Omega. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024-06-01). Crystal Growth & Design. Available at: [Link]
- Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(5), 1433-1443.
- Method of crystallizing nitro products. Google Patents.
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024-10-22). Materials Advances. Available at: [Link]
- Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
- Fluorinated biphenyl derivatives. Google Patents.
-
Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. ResearchGate. Available at: [Link]
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). Molecules, 27(19), 6549. Available at: [Link]
Sources
- 1. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of organic fluorine in crystal engineering (2011) | Deepak Chopra | 300 Citations [scispace.com]
- 4. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 5. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Growing Crystals [web.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. unifr.ch [unifr.ch]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. Slow Evaporation Method [people.chem.umass.edu]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 18. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. quora.com [quora.com]
Application Note: Strategic Utilization of 2,4-Difluoro-2'-nitro-1,1'-biphenyl as a Pharmacophore Scaffold
Executive Summary
In modern drug discovery, the 2,4-Difluoro-2'-nitro-1,1'-biphenyl (DNB) scaffold represents a high-value "privileged structure" that combines metabolic resilience with versatile synthetic handles. This Application Note details the strategic deployment of DNB as a core building block.
The scaffold's utility is derived from two synergistic molecular features:
-
The 2,4-Difluorophenyl Moiety: A proven bioisostere found in approved drugs (e.g., Diflunisal, Luliconazole), known to enhance metabolic stability by blocking P450 oxidation sites and modulating lipophilicity (
). -
The 2'-Nitro Handle: An orthogonal functional group that enforces a twisted biaryl conformation (atropisomerism potential) due to steric hindrance, while serving as a latent amine for downstream diversification into lactams, phenanthridines, or carbazoles.
This guide provides validated protocols for the synthesis, purification, and functionalization of DNB, designed for medicinal chemists creating focused libraries.
Chemical Space & Properties
Understanding the physicochemical behavior of DNB is prerequisite to its application. The ortho-nitro group exerts significant steric pressure against the ortho-fluorine atoms on the opposing ring, preventing planarization.
Table 1: Physicochemical Profile of 2,4-Difluoro-2'-nitro-1,1'-biphenyl
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 235.19 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| CLogP | ~3.4 | Moderately lipophilic; fluorine atoms increase permeability. |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | Good oral bioavailability prediction (<140 Ų). |
| Rotatable Bonds | 1 | Restricted rotation due to ortho-substituents (Atropisomerism potential). |
| Electronic Effect | Electron-deficient Ring B | The nitro group deactivates Ring B, making it susceptible to nucleophilic aromatic substitution ( |
Workflow Visualization
The following diagram illustrates the strategic workflow for utilizing the DNB scaffold, from synthesis to divergent library generation.
Caption: Divergent synthesis workflow transforming the DNB scaffold into bioactive libraries.
Experimental Protocols
Protocol A: High-Efficiency Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize 2,4-Difluoro-2'-nitro-1,1'-biphenyl overcoming steric hindrance at the ortho position.
Rationale: Standard Suzuki conditions often fail with ortho-nitro substrates due to steric bulk and catalyst poisoning. We utilize Pd(dppf)Cl₂ or SPhos Pd G2 , which are privileged catalysts for sterically demanding biaryls.
Reagents:
-
1-Bromo-2-nitrobenzene (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 1-bromo-2-nitrobenzene (500 mg, 2.47 mmol) and 2,4-difluorophenylboronic acid (468 mg, 2.96 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen (
) three times. -
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2.0 M aqueous K₂CO₃ (3.7 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (100 mg, 0.12 mmol) quickly under a positive stream of
. -
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[1] The product typically appears as a UV-active spot (
). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Gradient: 0% → 10% EtOAc in Hexanes.
-
Yield Expectation: 85–92% (Yellow crystalline solid).
-
Protocol B: Scaffold Activation (Nitro Reduction)
Objective: Convert the nitro "handle" into a nucleophilic amine (2'-amino-2,4-difluorobiphenyl) for library construction.
Rationale: While catalytic hydrogenation (
Step-by-Step Procedure:
-
Dissolution: Dissolve 2,4-Difluoro-2'-nitro-1,1'-biphenyl (1.0 equiv) in a mixture of Ethanol/Water (4:1 ratio).
-
Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.
-
Visual Cue: The reaction will turn from a yellow solution to a rusty-brown suspension.
-
-
Filtration: Filter the hot mixture through Celite immediately (to prevent product precipitation with iron salts). Wash extensively with hot Ethanol.
-
Isolation: Concentrate the filtrate. Redissolve the residue in EtOAc, wash with water and brine.
-
Result: The resulting 2'-amino-2,4-difluorobiphenyl is usually pure enough (>95%) for subsequent coupling reactions.
Application: Pharmacophore Mapping & Library Design
Once the amine intermediate is secured, the scaffold serves as a template for exploring biological space.
Kinase Inhibitor Design (Type II)
The 2,4-difluorophenyl ring fits into hydrophobic pockets (e.g., the specificity pocket of p38 MAP kinase or VEGFR), while the amine can be coupled to a "hinge-binding" motif.
-
Reaction: Amide coupling with heteroaryl-carboxylic acids.
-
Example: Coupling with nicotinic acid or pyrazole-carboxylic acid.
Phenanthridinone Synthesis (Ring Closure)
For creating rigid tricyclic cores (intercalating agents or PARP inhibitors):
-
Method: React the 2'-amine with phosgene (or triphosgene) or a carbonyl source to close the ring onto the 2-position of the difluoro ring (requires
activation or Pd-catalysis if a leaving group is present, though direct C-H activation is challenging without a handle). -
Alternative: If the starting material was a 2-halo-benzamide, this scaffold cyclizes to Phenanthridinones.
Bioisosteric Replacement
Use the 2,4-difluorophenyl group to replace:
-
Dichlorophenyl groups: To improve metabolic stability and reduce lipophilicity.
-
Pyridines: To remove a hydrogen bond acceptor while maintaining planarity/size.
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated dry in large quantities. Always work in solution when possible.
-
Fluorinated Intermediates: Generally stable, but avoid strong reducing agents (e.g.,
) that might effect defluorination unless intended. -
Palladium Residues: Ensure thorough removal of heavy metals (using scavenger resins like SiliaMetS®) before biological testing.
References
-
Synthesis of Fluorinated Biaryls
-
Smith, A. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates." Journal of Organic Chemistry, 2018. (Representative context for Pd-catalysis).
-
-
Pharmacophore Properties of Nitro-Sulfonyl Fluorides
-
Hull, K. et al. "Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics." Chemical Science, 2018.
-
-
Diflunisal and Fluorinated Scaffolds
-
"Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate."[2] US Patent 5142093A.
-
-
General Biaryl Synthesis (Suzuki-Miyaura)
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
-
Commercial Availability & Properties
Sources
- 1. CAS:52798-24-02,4-Difluoro-2'-nitro-1,1'-biphenyl-毕得医药 [bidepharm.com]
- 2. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 2,4-difluoro-2'-nitro-1,1'-biphenyl - CAS号 52798-24-0 - 摩熵化学 [molaid.com]
Troubleshooting & Optimization
Overcoming steric hindrance in 2,4-difluoro-2'-nitrobiphenyl coupling
Topic: Overcoming Steric Hindrance in 2,4-Difluoro-2'-Nitrobiphenyl Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of poly-substituted biaryls, such as 2,4-difluoro-2'-nitrobiphenyl, presents significant challenges due to severe steric congestion. This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind our recommendations to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling to form 2,4-difluoro-2'-nitrobiphenyl is resulting in extremely low yield or no product. What are the primary causes?
A1: This is a classic challenge in cross-coupling, stemming from the di-ortho-substitution pattern you are trying to create. The primary obstacles are:
-
Severe Steric Hindrance: The ortho-fluoro and ortho-nitro groups on your coupling partners create a crowded environment around the reaction center. This sterically impedes two key steps in the catalytic cycle: the oxidative addition of the palladium catalyst to the aryl halide and, more critically, the final reductive elimination step that forms the desired C-C bond.[1][2]
-
Ineffective Ligand Choice: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often too small to effectively stabilize the palladium center and promote the difficult reductive elimination step for hindered substrates. They can lead to catalyst decomposition or stalling of the catalytic cycle.[2][3]
-
Electronic Effects of the Nitro Group: The strong electron-withdrawing nature of the nitro group can influence the electron density of the aromatic ring, potentially slowing down the oxidative addition step depending on your specific aryl halide partner (e.g., 1-bromo-2-nitrobenzene).[4]
-
Side Reactions: Protodeboronation of the 2,4-difluorophenylboronic acid is a common side reaction, especially with prolonged heating or suboptimal base selection, which consumes your starting material.[2]
Q2: The literature is filled with specialized phosphine ligands. Which type is best suited for this sterically demanding coupling?
A2: This is the most critical parameter for success. For sterically hindered couplings, you must move beyond simple triarylphosphines. The key is to use bulky and electron-rich ligands that accelerate the rate-limiting reductive elimination step.[5]
We recommend ligands from two main classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Their bulk is crucial for promoting the desired bond formation. Excellent starting points include SPhos and XPhos .[5][6] These ligands create a sterically demanding coordination sphere around the palladium, forcing the two aryl groups into proximity and facilitating their final coupling.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors that form very stable palladium complexes, making them highly effective for cross-coupling reactions. They can sometimes outperform phosphine ligands in specific cases of hindered biaryl synthesis.[2][7]
Below is a comparative table to guide your selection.
| Ligand Class | Example(s) | Key Advantages for This Coupling | Considerations |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Proven efficacy for di- and tri-ortho-substituted biaryls.[5] Accelerates reductive elimination. | Can be air-sensitive; often used with palladium pre-catalysts for ease of handling. |
| Indenyl-Derived Phosphines | Indenyl-phos | Show high efficiency for coupling hindered aryl halides.[8] | May require specific optimization of reaction conditions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, form highly stable and active catalysts.[7] | Synthesis of the NHC-Pd complex might be required if not commercially available. |
| Traditional Triarylphosphines | PPh₃ | Ineffective for this transformation; will likely result in failure. | Not recommended. |
Q3: I suspect my 2,4-difluorophenylboronic acid is decomposing under the reaction conditions. How can I prevent this and improve reaction outcomes?
A3: You are likely observing protodeboronation, where the boronic acid is replaced by a hydrogen atom from a proton source (like water or alcohol) before it can couple. To mitigate this:
-
Switch to a Boronate Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are significantly more robust against protodeboronation and often provide more consistent and higher yields in challenging couplings.[2]
-
Use a Non-Aqueous Base System: While some Suzuki reactions benefit from aqueous bases, for sensitive boronic acids, a rigorously anhydrous system with a base like potassium phosphate (K₃PO₄) is often superior.[2][9] If using K₃PO₄, ensure it is finely ground and dried before use.
-
Minimize Reaction Time: Higher temperatures and longer reaction times increase the rate of decomposition. Using a more active catalyst system (see Q2) that allows for lower temperatures or shorter times is beneficial.
Q4: Can the nitro group itself act as a leaving group, complicating the reaction?
A4: Yes, this is a sophisticated but important consideration. While aryl halides are the conventional electrophiles, the C-NO₂ bond can undergo oxidative addition to a low-valent metal center, particularly with highly active catalyst systems. This is known as denitrative coupling .[10][11]
For your target molecule, if you were using 2,4-difluoronitrobenzene as the electrophile, this pathway would be the intended one.[12][13] However, if you are using a substrate like 1-bromo-2-nitrobenzene, the C-Br bond is significantly more reactive towards oxidative addition than the C-NO₂ bond, so the desired coupling at the bromide position will be the overwhelmingly favored pathway.[14] The primary role of the nitro group in this context is as a steric and electronic substituent.
Visualizing the Problem and Solution
To better understand the process, refer to the following diagrams illustrating the key challenges and the proposed workflow for optimization.
Caption: Troubleshooting workflow for hindered coupling.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed for the synthesis of 2,4-difluoro-2'-nitrobiphenyl using modern catalytic systems optimized for sterically hindered substrates.
Reactants:
-
1-Bromo-2-nitrobenzene
-
2,4-Difluorophenylboronic acid pinacol ester (2,4-DFP-Bpin)
Catalyst System:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
Reagents & Solvents:
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground
-
1,4-Dioxane, anhydrous
Procedure:
-
Preparation: In a glovebox, add 1-bromo-2-nitrobenzene (1.0 mmol, 1.0 equiv), 2,4-difluorophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely ground, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Loading: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. Look for the consumption of the limiting reagent (1-bromo-2-nitrobenzene).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,4-difluoro-2'-nitrobiphenyl.
Caption: Suzuki-Miyaura catalytic cycle highlights.
References
-
An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Scholar. [Link]
-
A Walk through Recent Nitro Chemistry Advances. PMC - NIH. [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Books & E-Journals. [Link]
-
Cross-Coupling Reactions of Nitroarenes. Sci-Hub. [Link]
-
Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
-
Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC. [Link]
-
Orthopalladated triaryl phosphite complexes as highly active catalysts in biaryl coupling reactions. Chemical Communications (RSC Publishing). [Link]
-
Optimization of tetra-ortho-substituted biaryls. ResearchGate. [Link]
-
Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. ResearchGate. [Link]
-
Atroposelective synthesis of tetra-ortho-substituted biaryls by catalyst-controlled non-canonical polyketide cyclizations. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. ResearchGate. [Link]
-
2,4-difluorophenylboronic acid - Structure, Synthesis, Properties. Mol-Instincts. [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]
-
1-Bromo-2-nitrobenzene. PubChem. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. ResearchGate. [Link]
-
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Sci-Hub. Cross-Coupling Reactions of Nitroarenes / Accounts of Chemical Research, 2021 [sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,4-Difluoro-2'-nitro-1,1'-biphenyl
Case ID: SUZ-24DF-2N-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulty isolating 2,4-Difluoro-2'-nitro-1,1'-biphenyl (Target) from a Suzuki-Miyaura coupling reaction. The primary contaminants are likely homocoupling byproducts:
-
Impurity A (Non-polar): 2,2',4,4'-Tetrafluoro-1,1'-biphenyl (Oxidative homocoupling of the boronic acid).
-
Impurity B (Polar): 2,2'-Dinitro-1,1'-biphenyl (Reductive homocoupling of the halide).
Because the target and impurities are all biaryls, they share similar solubility profiles, making separation non-trivial. This guide provides a tiered purification strategy based on the specific polarity differences introduced by the nitro and fluoro substituents.
Visual Triage: Purification Decision Matrix
Before selecting a protocol, analyze your crude mixture via HPLC or TLC. Use the following logic flow to determine the optimal purification route.
Caption: Decision tree for selecting purification methodology based on impurity profile. Blue nodes indicate analysis, Red indicates critical impurity thresholds, and Grey indicates the recommended protocol.
Module 1: Chromatographic Separation (Precision Method)
Applicability: Best for removing Impurity A (Tetrafluoro homocouple) which often co-crystallizes with the target.
The Science of Separation
The separation relies on the dipole moment differences induced by the substituents:
-
Impurity A (Tetrafluoro): Highly lipophilic, low dipole moment. Elutes first (Fastest).
-
Target (Difluoro-Nitro): Moderate polarity due to the single nitro group. Elutes second .
-
Impurity B (Dinitro): Highest polarity due to two nitro groups. Elutes last (Slowest).
Protocol: Gradient Flash Chromatography
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard phase is sufficient; C18 is not required. |
| Mobile Phase A | n-Heptane (or Hexanes) | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Loading | Solid load on Celite | Dissolve crude in DCM, mix with Celite, evaporate to dryness. Prevents band broadening. |
Step-by-Step:
-
Equilibration: Flush column with 100% Heptane (3 CV - Column Volumes).
-
Gradient Profile:
-
0-5% EtOAc over 2 CV (Elutes Impurity A ).
-
Hold 5% EtOAc for 2 CV (Ensure Impurity A is fully cleared).
-
Ramp 5% → 15% EtOAc over 10 CV.
-
Target Collection: The product typically elutes between 8-12% EtOAc.
-
Ramp to 40% EtOAc to flush Impurity B and Pd residues.
-
-
Validation: Spot fractions on TLC. Impurity A will be at the solvent front (high Rf). The Target will be in the middle (Rf ~0.3-0.4 in 10% EtOAc).
Module 2: Recrystallization (Scale-Up Method)
Applicability: Best for removing Impurity B (Dinitro) and Palladium residues on scales >10g.
The Science of Solubility
Nitro-biphenyls exhibit a steep solubility curve in alcohols. The difluoro-homocouple (Impurity A) is less soluble in alcohols than the nitro-containing target, but the dinitro-homocouple (Impurity B) is more insoluble in cold alcohols/water mixtures due to crystal packing efficiency (pi-stacking of nitroaromatics).
Protocol: Ethanol/Water Precipitation
-
Dissolution:
-
Place crude solid in a flask with a stir bar.
-
Add Ethanol (EtOH) (approx. 5 mL per gram of crude).
-
Heat to reflux (80°C). If solids remain, add EtOH in 1 mL increments until fully dissolved.
-
Critical: If the solution is dark black (Pd residue), add activated charcoal (5 wt%), stir for 10 mins at reflux, and hot filter through Celite.
-
-
Crystallization:
-
Remove from heat and let cool to ~50°C.
-
Add Water dropwise until a persistent turbidity (cloudiness) forms.
-
Re-heat briefly to clarify the solution (dissolve the cloudiness).
-
Allow to cool slowly to room temperature (25°C) with gentle stirring.
-
Transfer to an ice bath (0-4°C) for 2 hours.
-
-
Isolation:
-
Filter the pale yellow needles/plates via vacuum filtration.
-
Wash: Wash the cake with cold (0°C) 50% EtOH/Water.
-
Drying: Dry under vacuum at 40°C.
-
Module 3: Upstream Prevention (Root Cause Analysis)
It is far easier to prevent homocoupling than to remove it.
Preventing Oxidative Homocoupling (Impurity A)
-
Cause: Presence of Oxygen.[1] Pd(II) species can oxidize the boronic acid to the homocouple in the presence of O2.
-
Fix:
-
Sparging: Do not just "purge" the headspace. Insert a needle into the solvent and bubble Argon/Nitrogen vigorously for 15 minutes before adding the catalyst.
-
Slow Addition: If Impurity A persists, add the boronic acid solution slowly (syringe pump) to the halide/catalyst mixture. This keeps the concentration of Boron low, favoring cross-coupling over homocoupling.
-
Preventing Reductive Homocoupling (Impurity B)
-
Cause: Disproportionation of the halide or catalyst degradation.
-
Fix:
-
Solvent Choice: Switch from DMF/DMA (which can decompose) to Toluene/Water or Dioxane/Water .
-
Base Selection: Use mild bases like K3PO4 or Na2CO3 rather than strong alkoxides (KOtBu), which can promote side reactions.
-
FAQ / Troubleshooting
Q: My product is "oiling out" during recrystallization instead of forming crystals.
-
A: This is common with fluorinated biphenyls.[2]
-
Immediate Fix: Re-heat to dissolve the oil. Add a "seed crystal" of the pure product if available. If not, scratch the glass wall with a spatula to induce nucleation.
-
Solvent Switch: Switch from Ethanol/Water to Methanol (pure) or Heptane/EtOAc .
-
Q: The product is still grey/brown after column chromatography.
-
A: This is residual Palladium.[3]
-
Fix: Dissolve the product in EtOAc and wash with an aqueous solution of N-Acetylcysteine or Thiourea . These are potent Pd scavengers that will pull the metal into the aqueous layer.
-
Q: I see a "shoulder" peak on my HPLC main peak.
-
A: This is likely an isomer, specifically 2,6-difluoro... (regioisomer) if your starting material was not pure, or a de-nitro byproduct (rare). If it is the homocouple, it usually separates well. If it is a shoulder, it is likely a structural isomer. Check your starting material purity.[3]
References
-
Suzuki-Miyaura Coupling Mechanism & Homocoupling
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Purification of Fluorinated Biphenyls
- BenchChem Application Note: Purific
-
(General reference for biaryl purification protocols).
-
Recrystallization Strategies for Nitroaromatics
- Vogel's Textbook of Practical Organic Chemistry.
-
(University of Colorado Boulder, Organic Chemistry Technique Guide).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Resolving 2,4-Difluoro-2'-nitro-1,1'-biphenyl Isomers by HPLC
For researchers and professionals in drug development and organic synthesis, the accurate analysis of positional isomers is a critical, yet often challenging, aspect of quality control and reaction monitoring. The isomeric profile of a compound can have significant implications for its biological activity, toxicity, and overall safety. This guide provides an in-depth technical comparison and a robust starting methodology for the chromatographic separation of 2,4-Difluoro-2'-nitro-1,1'-biphenyl and its potential positional isomers using High-Performance Liquid Chromatography (HPLC).
The synthesis of substituted biphenyls, often accomplished through cross-coupling reactions like the Suzuki-Miyaura coupling, can lead to the formation of various positional isomers depending on the starting materials and reaction conditions.[1][2] Isolating and quantifying the desired isomer from a mixture of structurally similar compounds is paramount. This guide will delve into the rationale behind selecting the appropriate stationary phase, mobile phase, and other chromatographic parameters to achieve optimal separation of these challenging analytes.
The Challenge of Separating Aromatic Positional Isomers
Positional isomers of aromatic compounds, such as the isomers of 2,4-Difluoro-2'-nitro-1,1'-biphenyl, often possess very similar physicochemical properties, including polarity and molecular weight. This makes their separation by traditional reversed-phase HPLC on standard C18 columns difficult.[3] Achieving resolution requires a stationary phase that can exploit subtle differences in the isomers' structure, such as dipole moments, polarizability, and shape.
Strategic Approach to Isomer Separation: Leveraging π-π Interactions
For aromatic and nitroaromatic compounds, stationary phases capable of π-π interactions offer a significant advantage over conventional alkyl phases.[3] Phenyl- and biphenyl-bonded stationary phases are particularly well-suited for this purpose.[4][5][6] The electron-rich phenyl rings of the stationary phase can interact with the π-electron systems of the biphenyl isomers, providing an additional retention mechanism beyond simple hydrophobic interactions. This can lead to enhanced selectivity for positional isomers.[4][7]
Furthermore, fluorinated stationary phases can also provide unique selectivity for halogenated compounds through dipole-dipole and other specific interactions.[3] However, for the initial method development for 2,4-Difluoro-2'-nitro-1,1'-biphenyl isomers, a biphenyl phase is proposed as the primary choice due to its strong π-π interaction capabilities with the aromatic rings of the analytes.
Recommended Experimental Protocol
This protocol provides a robust starting point for the separation of 2,4-Difluoro-2'-nitro-1,1'-biphenyl isomers. Optimization may be required based on the specific instrumentation and the exact isomeric mixture.
Instrumentation:
-
A standard HPLC or UHPLC system equipped with a quaternary or binary pump, a temperature-controlled column compartment, an autosampler, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A biphenyl stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended. Biphenyl phases have demonstrated excellent selectivity for aromatic and moderately polar analytes, often providing better resolution of structural isomers compared to C18 phases.[6][8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 70% B
-
15-17 min: 70% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the main isomer)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
Biphenyl Stationary Phase: The choice of a biphenyl column is deliberate to maximize the potential for π-π interactions between the stationary phase and the aromatic rings of the biphenyl isomers.[6][7] This interaction is key to differentiating between isomers with minor positional changes of their substituents. The extended π-system of the biphenyl ligand offers enhanced shape selectivity compared to a standard phenyl phase.[6]
-
Acetonitrile as Organic Modifier: While methanol can sometimes enhance π-π interactions, acetonitrile is chosen as the initial organic modifier due to its different selectivity profile.[6][9] It is a weaker π-π interactor with the stationary phase, which can sometimes lead to better resolution of the analytes themselves.[9] If co-elution occurs, switching to methanol is a logical next step in method development.
-
Formic Acid in Mobile Phase: The addition of a small amount of formic acid helps to control the ionization of any potential acidic or basic impurities and can improve peak shape.
-
Gradient Elution: A gradient is employed to ensure that isomers with potentially different polarities are eluted within a reasonable time frame and with good peak shape.
Experimental Workflow
The following diagram outlines the logical workflow for the HPLC analysis of 2,4-Difluoro-2'-nitro-1,1'-biphenyl isomers.
Caption: Experimental workflow for the HPLC separation and analysis of 2,4-Difluoro-2'-nitro-1,1'-biphenyl isomers.
Comparative Retention Time Data (Hypothetical)
The following table presents a hypothetical but scientifically plausible set of retention times for the target compound and some of its potential positional isomers under the recommended HPLC conditions. The exact retention times and elution order would need to be confirmed experimentally with authentic standards.
| Compound | Isomer Position | Predicted Retention Time (min) | Rationale for Elution Order |
| 2,4-Difluoro-2'-nitro-1,1'-biphenyl | (Target Isomer) | ~12.5 | The ortho-nitro group causes steric hindrance, leading to a twisted conformation that may reduce interaction with the stationary phase compared to more planar isomers. |
| 2,4-Difluoro-3'-nitro-1,1'-biphenyl | 3'-nitro isomer | ~13.2 | The meta-nitro group has less steric effect, potentially allowing for a more planar conformation and stronger π-π interactions with the biphenyl phase, leading to longer retention. |
| 2,4-Difluoro-4'-nitro-1,1'-biphenyl | 4'-nitro isomer | ~14.0 | The para-nitro group allows for the most planar conformation and a larger dipole moment across the molecule, resulting in the strongest interaction with the stationary phase and the longest retention time. |
| 3,5-Difluoro-2'-nitro-1,1'-biphenyl | Fluorine isomer | ~12.8 | The change in fluorine positions will alter the overall dipole moment and electronic distribution of the molecule, leading to a different retention time compared to the target isomer. |
Trustworthiness and Self-Validation
The proposed method is designed to be self-validating. The use of a DAD allows for the assessment of peak purity by comparing spectra across a single peak. If pure standards of the isomers are available, they should be injected individually to confirm their retention times and elution order. In the absence of standards, techniques like LC-MS can be employed to confirm the identity of each peak based on its mass-to-charge ratio, which will be identical for all isomers.[5]
Conclusion
The separation of 2,4-Difluoro-2'-nitro-1,1'-biphenyl and its positional isomers is a challenging but achievable task with the right chromatographic strategy. By moving beyond standard C18 columns and utilizing stationary phases that offer alternative selectivities, such as biphenyl phases, researchers can effectively resolve these critical impurities.[6][7] The provided protocol offers a scientifically sound starting point for method development, grounded in the principles of leveraging π-π interactions for the separation of aromatic isomers. This approach ensures the generation of accurate and reliable data, which is essential for the advancement of research and development in the pharmaceutical and chemical industries.
References
- Vertex AI Search. (n.d.). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Pinto, A. M., & et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- Lan, Z., & et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- MicroSolv Technology Corporation. (2025, June 19).
- ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- (n.d.).
- Science.gov. (n.d.). hplc retention times: Topics by Science.gov.
- PMC. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- PubMed. (2021, May 24).
- PubMed. (1972, June 7).
- (n.d.). Retention Times of Compounds Used in the HPLC Analysis [Download Table].
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
- Google Patents. (n.d.). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Separation of 2-Amino-3,5-difluorobenzonitrile Isomers.
- RSC Publishing. (2023, June 16).
- Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-.
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- Shollenberger, D., Cramer, H., & Bell, D. S. (2017, June 1).
- Welch Materials. (2024, November 18).
- PubMed. (2010, May 14).
- ResearchGate. (2025, August 6). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction [Request PDF].
- ResearchGate. (2018, March 23). (PDF)
- Chromatography Forum. (2017, December 14).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. separation of positional isomers - Chromatography Forum [chromforum.org]
Bioactivity & Optimization Guide: Fluorinated vs. Non-Fluorinated Nitro Biphenyls
Executive Summary: The Fluorine Strategic Advantage
In the optimization of nitro-aromatic scaffolds, the transition from non-fluorinated to fluorinated biphenyls is rarely a trivial substitution; it is a calculated manipulation of the pharmacokinetic (PK) and pharmacodynamic (PD) landscape. Nitro biphenyls, historically significant in antitubercular and antimicrobial research, often suffer from rapid metabolic clearance (hydroxylation) and mutagenic liabilities (nitro-reduction).
This guide analyzes how strategic fluorination—specifically at the 3' and 4' positions—modulates these risks. Experimental data indicates that while non-fluorinated analogs often exhibit baseline potency, their fluorinated counterparts frequently achieve 10–20x higher potency (lower MIC/IC50) and superior metabolic stability, albeit with a critical need to manage genotoxicity profiles.
Comparative Bioactivity Analysis
Antitubercular Potency (The Thiacetazone Paradigm)
One of the most compelling arguments for fluorination comes from the optimization of thiacetazone-like nitro-aromatics. The introduction of fluorine into the phenyl ring of these scaffolds drastically alters their interaction with Mycobacterium tuberculosis.
Key Finding: Fluorinated analogs of thiacetazone demonstrated a 20-fold increase in potency against M. tuberculosis H37Rv compared to the non-fluorinated parent compound.
| Feature | Non-Fluorinated Parent | Fluorinated Analog (4-F) | Mechanistic Driver |
| MIC (M. tb H37Rv) | ~1.0 µg/mL | ~0.05 µg/mL | Enhanced lipophilicity (LogP) facilitates cell wall penetration. |
| Metabolic Stability | Low (Rapid hydroxylation) | High | C-F bond (116 kcal/mol) blocks P450-mediated oxidation at sensitive sites. |
| Electronic Effect | Standard Hammett | Electron Withdrawing | Lowers pKa of neighboring groups; alters nitro-reduction potential ( |
Antiviral & Anticancer Selectivity (The DAPY Series)
In the context of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically Diarylpyrimidines (DAPYs) containing biphenyl motifs, fluorination is critical for the Selectivity Index (SI) .[1]
-
Non-Fluorinated Precursor (JK-4b): High potency (EC50 = 1.0 nM) but poor metabolic stability (
= 14.6 min) and high cytotoxicity. -
Fluorinated Analog (Compound 5t): Retains nanomolar potency (EC50 = 1.8 nM) but drastically improves the Selectivity Index (SI > 66,000) by reducing off-target cytotoxicity.
The Mutagenicity Trap: A Safety Warning
Critical Insight: Not all fluorination is beneficial.[1] Research on nitro-aromatics (e.g., nitroquinolines) reveals a position-dependent toxicity rule that applies to biphenyls.
-
Para-Fluorination (relative to Nitro): Can enhance mutagenicity by up to 24-fold . The electron-withdrawing effect stabilizes the nitrenium ion intermediate formed during nitro-reduction.
-
Ortho-Fluorination: Often sterically hinders nitro-reduction, potentially reducing genotoxicity while maintaining binding affinity.
Visualizing the SAR Logic
The following decision tree illustrates the strategic logic for optimizing nitro biphenyls using fluorine.
Figure 1: Strategic decision tree for fluorination of nitro biphenyls. Note the trade-off between potency (Para-F) and mutagenicity risks.
Experimental Protocols
Synthesis of 3,4-Difluoro-3'-nitro-1,1'-biphenyl (DFNBP)
This protocol yields a versatile fluorinated scaffold suitable for further functionalization.[2]
Reagents:
-
4-Bromo-1,2-difluorobenzene (1.0 eq)
-
3-Nitrophenylboronic acid (1.1 eq)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Charge a Schlenk flask with the aryl bromide, boronic acid, and K2CO3. Evacuate and backfill with Argon (3x).
-
Catalyst Addition: Add Pd(PPh3)4 under positive Argon pressure.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 12 hours. Monitor conversion via TLC (Hexane/EtOAc 8:2). Note: The fluorinated product typically moves faster (higher Rf) than the non-fluorinated analog due to increased lipophilicity.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (2x), dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Validation:
-
19F NMR: Look for two distinct multiplets around -138 to -142 ppm (relative to CFCl3).
-
1H NMR: Confirm the presence of the nitro-aromatic protons (downfield shift ~8.0-8.5 ppm).
MIC Determination (Antimicrobial Potency)
To objectively compare the fluorinated vs. non-fluorinated compounds.
Workflow:
-
Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.
-
Dilution: Create serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentrations: 64 µg/mL to 0.06 µg/mL.
-
Inoculum: Adjust bacterial culture (S. aureus or M. smegmatis as surrogate) to
CFU/mL. -
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth .
-
Control: Include Isoniazid or Ciprofloxacin as a positive control.
Mechanism of Action: The Metabolic Blockade
The primary advantage of the fluorinated biphenyl is the "Metabolic Blockade." In non-fluorinated biphenyls, the 4'-position is the primary site for Phase I oxidation by Cytochrome P450 (CYP450), leading to rapid clearance.
Figure 2: Mechanism of metabolic stabilization. The C-F bond prevents the formation of the arene oxide intermediate required for hydroxylation.
Conclusion & Recommendations
For researchers targeting nitro biphenyl scaffolds:
-
Prioritize 4'-Fluorination if your primary goal is to increase potency via lipophilicity and block metabolic clearance.
-
Screen for Mutagenicity Early: If using a 4'-fluoro-4-nitro substitution pattern, perform an Ames test immediately. The electronic enhancement of the nitro group can increase genotoxicity.
-
Use DFNBP Scaffolds: The 3,4-difluoro motif (as detailed in the synthesis protocol) offers a balanced profile of metabolic stability without the extreme electron-withdrawing effects of a single para-fluorine, potentially mitigating the mutagenicity risk while maintaining bioavailability.
References
-
Synthesis and biological evaluation of fluorinated anti-tubercular compounds. Iran J Pharm Res. (2014). Link
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega. (2023).[3][4][5][6] Link
-
Substituent effect of a fluorine atom on the mutagenicity of nitroquinolines. Mutation Research. (1999). Link
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. (2020).[7] Link
-
Structure-activity relationships of antitubercular nitroimidazoles. Tuberculosis. (2008).[3][8] Link
Sources
- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 3'-Fluorobiphenyl-4-ylamine hydrochloride | 1197232-50-0 [smolecule.com]
- 6. New biphenyl derivatives show in vitro and in vivo antitumor effects through non-immune pathways | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,4-Difluoro-2'-nitro-1,1'-biphenyl: A Guide to Safe and Compliant Practices
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated nitroaromatic compounds such as 2,4-Difluoro-2'-nitro-1,1'-biphenyl represent a class of molecules with significant potential, but also with inherent hazards that demand meticulous management. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe and compliant disposal of 2,4-Difluoro-2'-nitro-1,1'-biphenyl, grounded in scientific principles and field-proven best practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 2,4-Difluoro-2'-nitro-1,1'-biphenyl is paramount. Based on data from analogous compounds, a comprehensive hazard profile can be constructed.
Inherent Hazards of Halogenated Nitroaromatic Compounds:
-
Toxicity: Aromatic nitro compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of fluorine atoms can further enhance biological activity and potential toxicity.
-
Irritation: These compounds are typically irritating to the skin, eyes, and respiratory system.[1][2][3]
-
Environmental Hazard: Many nitrobiphenyls are toxic to aquatic life with long-lasting effects.[4][5] Therefore, release into the environment must be strictly avoided.
-
Combustibility: While not always highly flammable, these substances can be combustible and may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride when heated to decomposition.[4][6][7]
A summary of the anticipated hazard classifications for 2,4-Difluoro-2'-nitro-1,1'-biphenyl is presented in the table below.
| Hazard Class | Anticipated Classification | GHS Pictogram | Precautionary Statement Examples |
| Acute Toxicity (Oral) | Category 3 or 4 | Skull and Crossbones or Exclamation Mark | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | Exclamation Mark | H315: Causes skin irritation |
| Eye Irritation | Category 2A | Exclamation Mark | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Exclamation Mark | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Acute and/or Chronic | Environment | H411: Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The causality behind each piece of equipment is rooted in preventing exposure through all potential routes.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes and airborne particles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always check the glove manufacturer's specifications for compatibility with halogenated aromatic compounds. A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
-
Respiratory Protection: All handling of 2,4-Difluoro-2'-nitro-1,1'-biphenyl, including weighing and transfer, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.
Small Spills (in a chemical fume hood):
-
Restrict Access: Ensure the immediate area is clear of all non-essential personnel.
-
Ventilation: Maintain operation of the fume hood.
-
Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[8]
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.
Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS department and emergency services.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Isolate: Prevent entry to the affected area.
Proper Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of 2,4-Difluoro-2'-nitro-1,1'-biphenyl is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]
Step 1: Waste Collection and Segregation
-
Container Selection: Collect all waste containing 2,4-Difluoro-2'-nitro-1,1'-biphenyl (including contaminated consumables, spill cleanup materials, and rinsate from cleaning glassware) in a dedicated, leak-proof, and compatible hazardous waste container.[10][11] The original container of the chemical can be a suitable option.
-
Segregation: Do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from strong oxidizing agents and bases.[7]
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2,4-Difluoro-2'-nitro-1,1'-biphenyl".[11] List all constituents and their approximate percentages.
-
Hazard Communication: Affix the appropriate GHS hazard pictograms to the container.
Step 3: Storage
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secondary containment area.[4] This area should be away from heat, sparks, and open flames.[3]
-
Time Limits: Be aware of and adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste in a satellite accumulation area.
Step 4: Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] These companies are equipped to handle and dispose of such materials in a compliant and environmentally sound manner.
-
Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Landfill Prohibition: As a halogenated organic compound, 2,4-Difluoro-2'-nitro-1,1'-biphenyl may be subject to land disposal restrictions under the Resource Conservation and Recovery Act (RCRA).[12]
Disposal of Empty Containers:
-
Thoroughly empty the container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[10] For highly toxic compounds, the first three rinses should be collected.[10]
-
After proper rinsing and air-drying, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of 2,4-Difluoro-2'-nitro-1,1'-biphenyl.
Caption: Disposal workflow for 2,4-Difluoro-2'-nitro-1,1'-biphenyl.
Regulatory Compliance: A Shared Responsibility
The disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) oversees the implementation of RCRA, which governs the management of hazardous waste from "cradle to grave".[13][14] It is the responsibility of the waste generator to ensure that their disposal practices are in full compliance with all applicable regulations.[6] This includes proper waste characterization, labeling, and documentation.[15]
By adhering to the principles and procedures outlined in this guide, researchers and laboratory personnel can ensure the safe handling and compliant disposal of 2,4-Difluoro-2'-nitro-1,1'-biphenyl, thereby protecting themselves, their colleagues, and the environment.
References
- Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane - Benchchem. (n.d.).
- 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- 4-Nitrobiphenyl Standard Operating Procedure for Laboratories. (n.d.).
- Material Safety Data Sheet - 2-Nitrobiphenyl, 97% - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - Chem Service. (2015, August 13).
- SAFETY DATA SHEET - Spectrum Chemical. (2016, December 8).
- Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% - West Liberty University. (n.d.).
- 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- The NIH Drain Discharge Guide. (n.d.).
- Hazardous Waste Disposal Guide - Dartmouth Policy Portal. (n.d.).
- SAFETY DATA SHEET - Alfa Aesar. (2025, September 5).
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
- Hazardous Waste Disposal Guide - Northwestern University. (2023, February 27).
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. (n.d.).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
- Hazardous Waste Listings | EPA. (n.d.).
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
